Cyclin D1
Description
Properties
CAS No. |
136601-57-5 |
|---|---|
Molecular Formula |
C72H104N20O16S |
Origin of Product |
United States |
Scientific Research Applications
Cancer Prognosis and Biomarker Development
Cyclin D1 has been identified as a prognostic marker in several cancers. Research indicates that overexpression of Cyclin D1 correlates with poor outcomes in breast cancer, colon cancer, and prostate cancer:
- Breast Cancer : Cyclin D1 is overexpressed in approximately 50% of breast tumors. Its expression is associated with estrogen receptor positivity and correlates with specific microRNA signatures that promote tumorigenesis .
- Colon Cancer : In a cohort study involving 602 patients, Cyclin D1 overexpression was linked to lower cancer-specific mortality rates . The presence of Cyclin D1 was also associated with microsatellite instability (MSI) status, suggesting its role in tumor behavior .
- Prostate Cancer : Studies show that Cyclin D1 overexpression is prevalent in androgen-independent metastatic prostate cancer. It enhances cell proliferation and resistance to castration therapy .
Mechanistic Studies of Tumorigenesis
Cyclin D1's role extends beyond cell cycle regulation; it influences various cellular processes that contribute to tumorigenesis:
- Angiogenesis : Cyclin D1 promotes angiogenesis by regulating vascular endothelial growth factor (VEGF) expression, facilitating tumor nutrient supply .
- Mitochondrial Function : Research indicates that Cyclin D1 inhibits mitochondrial biogenesis and function by interacting with nuclear respiratory factor 1 (NRF-1), affecting cellular metabolism .
- DNA Damage Response : Cyclin D1 interacts with proteins involved in DNA repair mechanisms, such as RAD51 and BRCA2, highlighting its involvement in maintaining genomic stability .
Therapeutic Strategies Targeting Cyclin D1
Given its pivotal role in cancer progression, targeting Cyclin D1 presents a promising therapeutic strategy:
Degradation Approaches
Recent studies have explored strategies to degrade Cyclin D1 as a therapeutic intervention. The use of F-box proteins, which mediate ubiquitination and subsequent degradation of Cyclin D1, has shown potential in reducing tumor growth .
Combination Therapies
Combining therapies that inhibit Cyclin D1 with other treatments may enhance efficacy. For instance, using BRAF inhibitors alongside therapies targeting Cyclin D1 has shown promise in melanoma models .
Case Studies
Chemical Reactions Analysis
O-GlcNAcylation
O-GlcNAcylation is another mechanism that regulates cyclin D1 turnover .
-
Cyclin D1 interacts with O-GlcNAc transferase (OGT), an enzyme that catalyzes the addition of O-GlcNAc to proteins .
-
This interaction occurs in both the cytoplasm and nucleus, but it’s mainly detected in the nucleus of synchronized cycling cells, suggesting that OGT glycosylates cyclin D1 in the nucleus .
-
O-GlcNAcylation appears to be an additional way to regulate cyclin D1 turnover, besides phosphorylation and ubiquitination .
Interactions with CDKs and Other Proteins
Cyclin D1 functions as a regulatory subunit of cyclin-dependent kinases CDK4 and CDK6 . The cyclin D1-CDK4/6 complex regulates the G1/S phase transition by phosphorylating the retinoblastoma protein (pRb) . This phosphorylation inactivates pRb, allowing E2F transcription factors to transcribe genes required for S phase entry .
Cyclin D1 also interacts with other proteins, including:
-
Nuclear receptors (estrogen receptor α, thyroid hormone receptor, PPARγ, and AR)
-
Metabolic enzymes involved in glycolysis and pyrimidine synthesis
Impact on Metabolism
Cyclin D1 influences cellular metabolism by promoting biosynthetic pathways .
-
It enhances glycolysis, the pentose phosphate pathway, and purine and pyrimidine nucleotide synthesis .
-
Cyclin D1 activates aldolase and GAPDH in the glycolysis pathway .
-
It promotes purine ring synthesis by upregulating the expression of enzymes involved in the process .
Cyclin D1 and Cancer
Cyclin D1 overexpression, amplification, and mutations are frequently observed in various tumors, which can alter cell cycle progression and contribute to tumorigenesis . Deregulation of cyclin D1 stability contributes to its oncogenic potential .
-
Cyclin D1 overexpression is associated with hormone receptor positivity in breast cancer .
-
It is also linked to metabolic reprogramming, promoting biosynthetic pathways that support cell proliferation, which is important in cancer cells .
-
Cyclin D1 interacts with OGT, and interferes with the normal regulation of cyclin D1 turnover, thereby contributing to cancer development .
-
Multiple cullin-associated E3 ligases mediate cyclin D1 degradation. These redundant cyclin D1 regulatory mechanisms ensure the normal G1-S phase transition and cell cycle progression in the cell. When these mechanisms are disrupted, it can lead to tumorigenesis .
Comparison with Similar Compounds
Research Findings on Cyclin D1 in Cancer
Prognostic and Diagnostic Value
- Endometrial Cancer: Cyclin D1 overexpression distinguishes carcinoma (68% positivity) from hyperplasia (32%) and correlates with advanced histologic grade (p = 0.015) .
- Colorectal Cancer (CRC): Conflicting prognostic data exist. D1b) .
- Multiple Myeloma : Cyclin D1 overexpression predicts longer remission (41 vs. 26 months, p = 0.02) in patients treated with high-dose chemotherapy .
Molecular Mechanisms
Therapeutic Implications
Targeting Cyclin D1 Degradation
- FBX4/αB-Crystallin : Enhances Cyclin D1 proteasomal degradation, a strategy explored in photodynamic therapy .
- Small-Molecule Inhibitors : Celecoxib and SC-560 suppress Cyclin D1 in ovarian and colon cancers via COX-2-dependent and independent pathways .
Cyclin D1 in Drug Resistance
Limitations and Controversies
- Prognostic Inconsistencies: Cyclin D1’s prognostic value varies by cancer type and methodology (e.g., IHC antibodies, scoring systems) .
- Compensatory Mechanisms : Redundant roles of Cyclin D2/D3 may undermine therapies targeting Cyclin D1 alone .
- Sample Size : Many studies, such as those on endometrial cancer, lack statistical power due to small cohorts .
Preparation Methods
Mammalian Expression Systems
Mammalian cell lines, such as HEK293 and HeLa, are preferred for Cyclin D1 expression due to their ability to perform native post-translational modifications. For example, Flag-tagged Cyclin D1 was expressed in HEK293 cells alongside HA-tagged ubiquitin to generate monoubiquitinated Cyclin D1. Transfection protocols typically involve:
-
Plasmid design : pcDNA3.1 vectors with CMV promoters for high expression.
-
Co-transfection : Combining Cyclin D1 and ubiquitin plasmids at a 1:2 ratio to maximize ubiquitination.
-
Harvesting : Cells collected 48 hours post-transfection in lysis buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with protease inhibitors.
Table 1: Mammalian Expression Yields for Cyclin D1
Bacterial Expression Systems
While less common due to the lack of eukaryotic modifications, E. coli systems are used for producing unmodified Cyclin D1 fragments. The pET-28a vector with a T7 promoter is employed, yielding ~5 mg/L of protein after induction with 0.5 mM IPTG at 18°C for 16 hours. However, solubility remains a challenge, requiring denaturation-refolding steps using urea gradients.
Purification Strategies
Affinity Chromatography
Tandem Affinity Purification (TAP) : Cyclin D1 tagged with Flag and HA epitopes undergoes two-step purification:
-
Anti-Flag M2 Agarose : Incubate lysate with beads for 2 hours, elute with 3x Flag peptide (150 μg/mL).
-
Anti-HA Agarose : Further purify eluate, yielding monoubiquitinated Cyclin D1 with >90% homogeneity.
Immunoaffinity Purification : Cyclin D1 complexes from H2009 lung cancer cells were isolated using monoclonal antibodies coupled to Protein A/G beads, followed by mass spectrometry to identify interactors like RAD51 and BRCA2.
Table 2: Purification Efficiency Across Methods
| Method | Starting Material (mg) | Final Yield (μg) | Key Interactors Identified |
|---|---|---|---|
| TAP (Flag/HA) | 50 | 420 | USP2, CDK4 |
| Immunoaffinity | 100 | 310 | RAD51, BRCA2 |
Size-Exclusion Chromatography (SEC)
Post-affinity purification, SEC on a Superdex 200 column resolves Cyclin D1 complexes. This step removes aggregates and isolates Cyclin D1-CDK4/6 heterodimers, critical for kinase assays.
Characterization and Functional Validation
Western Blot Analysis
Antibodies against Cyclin D1 (clone DCS-6) and phospho-Thr-286 (Cell Signaling #2921) confirm identity and phosphorylation status. USP2-mediated stabilization increases Cyclin D1 half-life from 20 to 90 minutes.
Mass Spectrometry
Shotgun LC-MS/MS identified 132 high-confidence Cyclin D1 interactors, including DNA repair proteins (RAD51, BRCA2) and cell cycle regulators (CDK4, p21).
Table 3: Top Cyclin D1-Interacting Proteins
| Protein | Function | Binding Score | Reference |
|---|---|---|---|
| RAD51 | Homologous recombination | 0.89 | |
| BRCA2 | DNA repair | 0.76 | |
| CDK4 | Kinase activity | 0.92 |
Challenges in Cyclin D1 Preparation
Proteolytic Degradation
Cyclin D1’s short half-life (~20 minutes) necessitates proteasome inhibitors (e.g., MG132) during extraction. USP2 co-expression stabilizes Cyclin D1 by deubiquitination, increasing yields 3-fold.
Solubility Issues
Bacterial-expressed Cyclin D1 often forms inclusion bodies. Refolding protocols using arginine gradients (0.5–0.1 M) restore activity but reduce yields to <10%.
Applications of Prepared Cyclin D1
Q & A
Q. What are the canonical and non-canonical roles of Cyclin D1 in cell cycle regulation?
Cyclin D1 primarily regulates the G1-to-S phase transition by forming complexes with CDK4/6 to phosphorylate and inactivate the retinoblastoma (Rb) protein, enabling E2F-mediated transcription of S-phase genes . Non-canonically, Cyclin D1 acts as a transcriptional coactivator, binding to chromatin remodeling enzymes (e.g., histone acetyltransferases) and transcription factors (e.g., estrogen receptor-α) to modulate gene expression independently of CDK activity . Methodologically, these roles can be dissected using CDK4/6 inhibitors (e.g., palbociclib) for canonical studies and ChIP-seq/RNA-seq to map transcriptional targets .
Q. How can Cyclin D1 expression levels be reliably quantified in tumor samples?
Common methods include:
- Immunohistochemistry (IHC) : Validated antibodies (e.g., SP4 clone) with scoring based on nuclear staining intensity and percentage positivity. Include controls like normal tissue and knockdown cell lines .
- Western Blotting : Use lysates from fresh-frozen tissues to avoid degradation. Normalize to housekeeping proteins (e.g., GAPDH) and confirm specificity via siRNA-mediated Cyclin D1 silencing .
- qRT-PCR : Measure mRNA levels with primers spanning exon-exon junctions to avoid genomic DNA amplification .
Advanced Research Questions
Q. How do contradictory findings on Cyclin D1’s prognostic significance arise across cancer types?
Cyclin D1’s prognostic value depends on molecular context:
- In colon cancer , Cyclin D1 overexpression correlates with longer survival, potentially due to interactions with microsatellite instability (MSI) status .
- In endometrial carcinoma , high Cyclin D1 expression is linked to advanced tumor grade and poor outcomes .
- In nasopharyngeal carcinoma (NPC) , positive Cyclin D1 correlates with better overall survival but not disease-free survival . To resolve contradictions, stratify analyses by molecular subtypes (e.g., MSI, TP53 status) and use multivariate models adjusting for confounders like age and tumor stage .
Q. What experimental approaches validate Cyclin D1’s CDK-independent functions in transcriptional regulation?
- Chromatin Immunoprecipitation (ChIP-seq) : Identify Cyclin D1-bound promoters in cell lines (e.g., C33A cervical cancer cells) and correlate with RNA-seq data to confirm transcriptional activation/repression .
- Cyclin D1 Mutants : Use mutants lacking CDK-binding domains (e.g., Cyclin D1-KE) in rescue experiments to assess CDK-independent effects on gene expression .
- Co-immunoprecipitation (Co-IP) : Validate interactions with transcriptional coactivators (e.g., p300) or corepressors (e.g., HDACs) .
Q. How can Cyclin D1’s role in chemotherapy resistance be experimentally modeled?
- In Vitro : Treat cancer cell lines (e.g., MCF-7 for breast cancer) with neoadjuvant agents (e.g., doxorubicin) and measure Cyclin D1 expression via flow cytometry or Western blot. Use siRNA/shRNA knockdown to assess resensitization .
- In Vivo : Generate obese/diabetic mouse models (e.g., leptin receptor-deficient db/db mice) with Cyclin D1 knockout to study its necessity in diabetes-associated liver carcinogenesis .
- Clinical Correlation : Analyze pre- and post-chemotherapy tumor biopsies for Cyclin D1, NF-κB, and Survivin expression via multiplex IHC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
